molecular formula C20H28N2O3 B5223430 2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol

2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol

Cat. No.: B5223430
M. Wt: 344.4 g/mol
InChI Key: OEZYOXZAUKYBEC-UHFFFAOYSA-N
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Description

2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol is a complex organic compound characterized by its adamantyl group, which is a tricyclic hydrocarbon, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol typically involves multiple steps, starting with the preparation of the adamantyl and nitrophenyl precursors. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method includes the addition of 1-bromo-2-hydroxynaphthalene to a ketone to yield 1-(2-adamantylidene)naphthalene-2(1H)-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various ethers or esters.

Scientific Research Applications

2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can affect the compound’s binding to enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Adamantyl)ethanol: Lacks the nitrophenyl group, resulting in different chemical and biological properties.

    4-Nitrophenylethanol: Lacks the adamantyl group, affecting its steric and electronic characteristics.

    Adamantane derivatives: Share the adamantyl group but differ in other functional groups, leading to varied applications and reactivity.

Uniqueness

2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol is unique due to the combination of the adamantyl and nitrophenyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[1-(1-adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-13(20-9-14-6-15(10-20)8-16(7-14)11-20)21-12-19(23)17-2-4-18(5-3-17)22(24)25/h2-5,13-16,19,21,23H,6-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZYOXZAUKYBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NCC(C4=CC=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319847
Record name 2-[1-(1-adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662062
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

363620-81-9
Record name 2-[1-(1-adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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